molecular formula C15H14O5 B12580182 3-(4-Hydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-4,6,7-triol CAS No. 442150-68-7

3-(4-Hydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-4,6,7-triol

Katalognummer: B12580182
CAS-Nummer: 442150-68-7
Molekulargewicht: 274.27 g/mol
InChI-Schlüssel: MNVIHMBSEWTNDY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Hydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-4,6,7-triol is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzopyran ring system with multiple hydroxyl groups, making it an interesting subject for research in chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Hydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-4,6,7-triol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a phenolic compound, the synthesis may involve steps such as hydroxylation, cyclization, and purification to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of catalysts, optimized reaction conditions, and continuous flow processes can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability to meet commercial demands .

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Hydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-4,6,7-triol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions often involve specific temperatures, solvents, and pH levels to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Wissenschaftliche Forschungsanwendungen

3-(4-Hydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-4,6,7-triol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential antioxidant properties and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 3-(4-Hydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-4,6,7-triol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, affecting their activity. Additionally, the compound may participate in redox reactions, influencing cellular processes and signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: A compound with similar structural features but different functional groups.

    4-Hydroxyphenylacetate: Another phenolic compound with distinct biological activities.

    3-(4-Hydroxyphenyl)amino)propanoic acid: Known for its anticancer and antioxidant properties.

Uniqueness

3-(4-Hydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-4,6,7-triol stands out due to its unique benzopyran ring system and multiple hydroxyl groups, which confer specific chemical reactivity and potential biological activities. Its versatility in undergoing various chemical reactions and applications in multiple scientific fields highlights its significance .

Eigenschaften

CAS-Nummer

442150-68-7

Molekularformel

C15H14O5

Molekulargewicht

274.27 g/mol

IUPAC-Name

3-(4-hydroxyphenyl)-3,4-dihydro-2H-chromene-4,6,7-triol

InChI

InChI=1S/C15H14O5/c16-9-3-1-8(2-4-9)11-7-20-14-6-13(18)12(17)5-10(14)15(11)19/h1-6,11,15-19H,7H2

InChI-Schlüssel

MNVIHMBSEWTNDY-UHFFFAOYSA-N

Kanonische SMILES

C1C(C(C2=CC(=C(C=C2O1)O)O)O)C3=CC=C(C=C3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.